(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester
CAS No.: 328086-61-9
Cat. No.: VC21104888
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328086-61-9 |
|---|---|
| Molecular Formula | C11H18N2O3 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | ethyl (E,4S)-4-amino-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
| Standard InChI | InChI=1S/C11H18N2O3/c1-2-16-10(14)4-3-9(12)7-8-5-6-13-11(8)15/h3-4,8-9H,2,5-7,12H2,1H3,(H,13,15)/b4-3+/t8-,9+/m0/s1 |
| Standard InChI Key | NLFHTKSVKMJEGA-DXMIZCBPSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)N |
| SMILES | CCOC(=O)C=CC(CC1CCNC1=O)N |
| Canonical SMILES | CCOC(=O)C=CC(CC1CCNC1=O)N |
Introduction
Overview of (2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester
(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester, also known by its CAS number 328086-61-9, is a compound that belongs to the class of organic compounds known as oligopeptides. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a precursor for the synthesis of protease inhibitors.
Synthesis Methods
The synthesis of (2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester can be achieved through several methods, including:
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Condensation Reactions: Utilizing amino acids and appropriate carbonyl compounds under controlled conditions.
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Coupling Reactions: Employing coupling reagents to facilitate the formation of peptide bonds between the amino acid components.
Reaction Mechanism
The reaction typically involves the formation of an intermediate that subsequently undergoes cyclization to form the desired product. This process may include steps such as:
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Formation of an amide bond
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Cyclization to create the pyrrolidinyl ring
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Esterification to yield the ethyl ester form
Biological Activity and Applications
Research indicates that (2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester exhibits significant biological activities, including:
Potential Therapeutic Uses
The compound has been explored for its potential as:
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Antiviral Agents: Particularly in the development of Rhinovirus protease inhibitors.
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Anti-inflammatory and Analgesic Properties: Preliminary studies suggest efficacy in treating pain and inflammation-related conditions.
Mechanisms of Action
The mechanisms underlying its biological activity are still under investigation but may involve:
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Inhibition of specific proteases involved in viral replication.
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Modulation of inflammatory pathways through interaction with cellular receptors.
Research Findings
Recent studies have focused on elucidating the structure–activity relationship (SAR) of this compound and its analogs. Key findings include:
Structural Analysis
Analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds.
Efficacy Studies
In vitro studies have demonstrated that (2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester exhibits promising activity against specific viral strains, warranting further exploration in vivo.
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